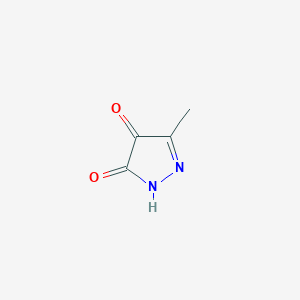
Dichloro(2-methylpropoxy)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-methylpropoxy)alumane is an organoaluminum compound with the molecular formula C4H9AlCl2O It is a derivative of aluminum where two chlorine atoms and one 2-methylpropoxy group are bonded to the aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(2-methylpropoxy)alumane can be synthesized through the reaction of aluminum chloride with 2-methylpropyl alcohol. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of aluminum chloride. The general reaction is as follows:
AlCl3+C4H9OH→C4H9AlCl2O+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum chloride and 2-methylpropyl alcohol are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2-methylpropoxy)alumane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions.
Hydrolysis: The compound reacts with water to form aluminum hydroxide and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent violent reactions.
Major Products Formed
Substitution Reactions: Products include various organoaluminum compounds.
Oxidation and Reduction Reactions: Products depend on the specific reagents used but can include aluminum oxides or reduced aluminum species.
Hydrolysis: The primary products are aluminum hydroxide and hydrochloric acid.
Scientific Research Applications
Dichloro(2-methylpropoxy)alumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Explored for its potential in developing new pharmaceuticals, especially in targeting specific cellular pathways.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which dichloro(2-methylpropoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination can activate substrates towards further chemical reactions, making the compound an effective catalyst.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(2-methylpropyl)alumane
- Dichloro(2-ethylpropoxy)alumane
- Dichloro(2-methylbutoxy)alumane
Uniqueness
Dichloro(2-methylpropoxy)alumane is unique due to the presence of the 2-methylpropoxy group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
CAS No. |
52372-04-0 |
|---|---|
Molecular Formula |
C4H9AlCl2O |
Molecular Weight |
171.00 g/mol |
IUPAC Name |
dichloro(2-methylpropoxy)alumane |
InChI |
InChI=1S/C4H9O.Al.2ClH/c1-4(2)3-5;;;/h4H,3H2,1-2H3;;2*1H/q-1;+3;;/p-2 |
InChI Key |
UZVQWTNJZQZICK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CO[Al](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)
![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
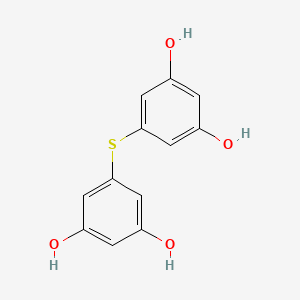
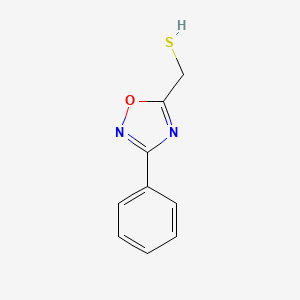

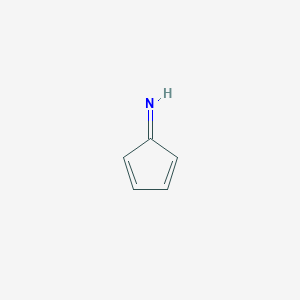
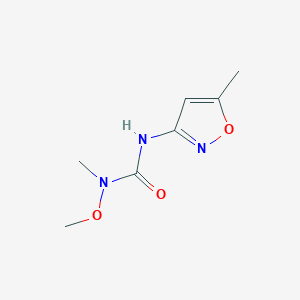
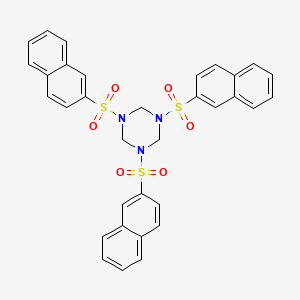
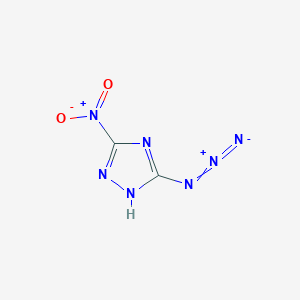
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
